Cas no 456-55-3 ((Trifluoromethoxy)benzene)
(Trifluoromethoxy)benzene Chemical and Physical Properties
Names and Identifiers
-
- (Trifluoromethoxy)benzene
- phenyl trifluoromethyl ether
- Trifluoeomethoxybenzene
- trifluoroanisole
- trifluoromethoxybenzene
- Tritluluoromethoxybenzen
- α,α,α-Trifluoroanisole
- alpha,alpha,alpha-Trifluoroanisole
- NS00043599
- F0001-1239
- Q18631950
- (trifluoromethoxy)-benzene
- a,a,a-Trifluoroanisole
- trifluoromethoxy-benzene
- AC-13596
- T1617
- DTXSID4060028
- AM20040512
- CS-W010868
- MFCD00040832
- SCHEMBL168125
- CHEMBL4646410
- (Trifluoromethoxy)benzene, 99%
- EINECS 207-269-5
- FT-0605356
- A826869
- AKOS000121056
- Benzene, (trifluoromethoxy)-
- ZN7LB36Z85
- GQHWSLKNULCZGI-UHFFFAOYSA-
- trifluoromethyl phenyl ether
- InChI=1/C7H5F3O/c8-7(9,10)11-6-4-2-1-3-5-6/h1-5H
- 456-55-3
- W-106118
- PS-11743
- EN300-21764
- FT-0615712
- 1-(trifluoromethoxy)benzene
- D92493
- alpha,alpha,alpha-Trifluoroanisole; 1-(trifluoromethoxy)benzene
- DB-024355
- DB-024087
- p-trifluoromethoxybenzene
- 207-269-5
- FT64645
- DTXCID2040440
-
- MDL: MFCD00040832
- Inchi: 1S/C7H5F3O/c8-7(9,10)11-6-4-2-1-3-5-6/h1-5H
- InChI Key: GQHWSLKNULCZGI-UHFFFAOYSA-N
- SMILES: FC(OC1C=CC=CC=1)(F)F
- BRN: 2043132
Computed Properties
- Exact Mass: 162.02900
- Monoisotopic Mass: 162.029
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 115
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 9.2A^2
Experimental Properties
- Color/Form: Clear liquid
- Density: 1.226 g/mL at 25 °C(lit.)
- Melting Point: -49.9°C
- Boiling Point: 104°C
- Flash Point: Degrees Fahrenheit:53.6°F
Degrees Celsius:12°C - Refractive Index: n20/D 1.406(lit.)
- PSA: 9.23000
- LogP: 2.58520
- Solubility: Insoluble in water
- Vapor Pressure: 41.3 mmHg ( 25 °C)
(Trifluoromethoxy)benzene Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Danger
- Hazard Statement: H225,H315,H319,H335
- Warning Statement: P210,P261,P305+P351+P338
- Hazardous Material transportation number:UN 1993 3/PG 2
- WGK Germany:3
- Hazard Category Code: 11-36/37/38
- Safety Instruction: S16-S26-S36/37/39-S9-S33
-
Hazardous Material Identification:
- Storage Condition:Flammable area
- HazardClass:3
- PackingGroup:II
- TSCA:T
- Safety Term:3
- Packing Group:II
- Risk Phrases:R11; R36/37/38
- Packing Group:II
- Hazard Level:3
(Trifluoromethoxy)benzene Customs Data
- HS CODE:2909309090
- Customs Data:
China Customs Code:
2909309090Overview:
2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
(Trifluoromethoxy)benzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 003040-100g |
Trifluoromethoxy)benzene |
456-55-3 | 99% | 100g |
£14.00 | 2022-03-01 | |
| Fluorochem | 003040-500g |
Trifluoromethoxy)benzene |
456-55-3 | 99% | 500g |
£44.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T101190-100g |
(Trifluoromethoxy)benzene |
456-55-3 | 98% | 100g |
¥137.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T101190-25g |
(Trifluoromethoxy)benzene |
456-55-3 | 98% | 25g |
¥53.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T101190-500g |
(Trifluoromethoxy)benzene |
456-55-3 | 98% | 500g |
¥629.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T101190-5g |
(Trifluoromethoxy)benzene |
456-55-3 | 98% | 5g |
¥29.90 | 2023-09-01 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R002641-100g |
(Trifluoromethoxy)benzene |
456-55-3 | 99% | 100g |
¥108 | 2024-05-23 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R002641-25g |
(Trifluoromethoxy)benzene |
456-55-3 | 99% | 25g |
¥30 | 2024-05-23 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R002641-5g |
(Trifluoromethoxy)benzene |
456-55-3 | 99% | 5g |
¥26 | 2024-05-23 | |
| Ambeed | A346959-10g |
(Trifluoromethoxy)benzene |
456-55-3 | 98% | 10g |
$6.00 | 2021-07-07 |
(Trifluoromethoxy)benzene Suppliers
(Trifluoromethoxy)benzene Related Literature
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Zhenghui Wen,Mei Yang,Shuainan Zhao,Feng Zhou,Guangwen Chen React. Chem. Eng. 2018 3 379
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Tarun Kumar Roy,Devendra Mani,Gerhard Schwaab,Martina Havenith Phys. Chem. Chem. Phys. 2021 23 25180
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D. C. Pryde,N. A. Swain,P. A. Stupple,C. W. West,B. Marron,C. J. Markworth,D. Printzenhoff,Z. Lin,P. J. Cox,R. Suzuki,S. McMurray,G. J. Waldron,C. E. Payne,J. S. Warmus,M. L. Chapman Med. Chem. Commun. 2017 8 1255
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4. The conformation of α,α,α,-trifluoroanisoles investigated via the n.m.r. spectra of liquid crystalline solutionsMark Barnes,James W. Emsley,Timothy J. Horne,Gavin M. Warnes,Giorgio Celebre,Marcello Longeri J. Chem. Soc. Perkin Trans. 2 1989 1807
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Lingfei Wang,Jun Wei,Ranran Wu,Gang Cheng,Xinjin Li,Jinbo Hu,Yongzhou Hu,Rong Sheng Org. Chem. Front. 2017 4 214
Additional information on (Trifluoromethoxy)benzene
Trifluoromethoxybenzene (CAS No. 456-55-3)
Trifluoromethoxybenzene, also known by its CAS registry number 456-55-3, is a highly fluorinated aromatic compound with significant applications in various fields of chemistry and materials science. This compound, characterized by the presence of a trifluoromethoxy group (-OCF3) attached to a benzene ring, exhibits unique electronic and physical properties that make it valuable for both academic research and industrial applications. Recent advancements in synthetic methodologies and material characterization techniques have further enhanced our understanding of its properties and potential uses.
The structure of trifluoromethoxybenzene consists of a benzene ring with a trifluoromethoxy substituent. The trifluoromethoxy group is highly electron-withdrawing due to the electronegativity of fluorine atoms, which significantly influences the electronic properties of the benzene ring. This makes trifluoromethoxybenzene an excellent candidate for applications requiring high chemical stability, low surface energy, and strong electron-withdrawing effects. Recent studies have explored its role in the synthesis of advanced materials, including fluorinated polymers and liquid crystal compounds.
One of the most notable applications of trifluoromethoxybenzene is in the field of materials science. Its ability to form stable covalent bonds with other functional groups has made it a key building block in the synthesis of high-performance polymers. For instance, researchers have utilized trifluoromethoxybenzene to develop fluorinated polyimides, which exhibit exceptional thermal stability and mechanical strength. These materials are particularly useful in aerospace and electronics industries where high-temperature resistance is critical.
In addition to its role in polymer synthesis, trifluoromethoxybenzene has also found applications in drug discovery and medicinal chemistry. The trifluoromethoxy group is known to enhance the bioavailability and pharmacokinetic properties of drug molecules. Recent studies have demonstrated that derivatives of trifluoromethoxybenzene can serve as potential candidates for treating various diseases, including cancer and inflammatory disorders. These findings highlight the importance of trifluoromethoxybenzene in advancing therapeutic interventions.
The synthesis of trifluoromethoxybenzene typically involves multi-step processes that require precise control over reaction conditions. Traditional methods often employ Friedel-Crafts acylation followed by subsequent fluorination steps. However, recent advancements in catalytic chemistry have enabled more efficient and environmentally friendly synthesis routes. For example, the use of transition metal catalysts has significantly improved the yield and selectivity of trifluoromethoxybenzene production.
The physical properties of trifluoromethoxybenzene, such as its melting point, boiling point, and solubility, are critical factors influencing its applications. Studies have shown that it has a relatively high melting point due to strong intermolecular forces arising from the fluorinated substituent. Its low solubility in common organic solvents makes it suitable for applications requiring hydrophobicity or oleophobicity.
In terms of environmental impact, trifluoromethoxybenzene's persistence and bioaccumulation potential are areas of ongoing research interest. While it is generally considered stable under normal conditions, its long-term effects on ecosystems require further investigation to ensure sustainable practices in its production and use.
In conclusion, trifluoromethoxybenzene, with its unique chemical structure and versatile properties, continues to play a pivotal role in advancing modern chemistry and materials science. Its applications span across multiple disciplines, from polymer synthesis to drug discovery, underscoring its importance as a key intermediate in chemical manufacturing. As research progresses, new insights into its properties and potential uses are expected to emerge, further solidifying its position as an essential compound in contemporary scientific endeavors.
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